molecular formula C25H26N4O B581780 1,3-Bis(2,3,4,9-tetrahydro-1H-carbazol-3-yl)urea CAS No. 1437794-63-2

1,3-Bis(2,3,4,9-tetrahydro-1H-carbazol-3-yl)urea

Cat. No.: B581780
CAS No.: 1437794-63-2
M. Wt: 398.51
InChI Key: ZEUODYSFUDUYRE-UHFFFAOYSA-N
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Description

1,3-Bis(2,3,4,9-tetrahydro-1H-carbazol-3-yl)urea is a synthetic organic compound with the molecular formula C25H26N4O. It is characterized by the presence of two tetrahydrocarbazole moieties linked by a urea group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(2,3,4,9-tetrahydro-1H-carbazol-3-yl)urea typically involves the reaction of 2,3,4,9-tetrahydro-1H-carbazole with a urea derivative under specific conditions. One common method includes the condensation of 2,3,4,9-tetrahydro-1H-carbazole with isocyanates or carbamates in the presence of a catalyst . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at elevated temperatures to facilitate the formation of the urea linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(2,3,4,9-tetrahydro-1H-carbazol-3-yl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted carbazole and tetrahydrocarbazole derivatives, which can have different functional groups attached depending on the reagents used .

Scientific Research Applications

1,3-Bis(2,3,4,9-tetrahydro-1H-carbazol-3-yl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Bis(2,3,4,9-tetrahydro-1H-carbazol-3-yl)urea involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or interact with cellular receptors to exert its effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydrocarbazole: A precursor in the synthesis of 1,3-Bis(2,3,4,9-tetrahydro-1H-carbazol-3-yl)urea.

    Carbazole: A structurally related compound with different chemical properties and applications.

    N,N’-Bis(2,3,4,9-tetrahydro-1H-carbazol-3-yl)urea: A similar compound with slight variations in the urea linkage.

Uniqueness

This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. This versatility makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

1,3-bis(2,3,4,9-tetrahydro-1H-carbazol-3-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O/c30-25(26-15-9-11-23-19(13-15)17-5-1-3-7-21(17)28-23)27-16-10-12-24-20(14-16)18-6-2-4-8-22(18)29-24/h1-8,15-16,28-29H,9-14H2,(H2,26,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEUODYSFUDUYRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1NC(=O)NC3CCC4=C(C3)C5=CC=CC=C5N4)C6=CC=CC=C6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701218837
Record name Urea, N,N′-bis(2,3,4,9-tetrahydro-1H-carbazol-3-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701218837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1437794-63-2
Record name Urea, N,N′-bis(2,3,4,9-tetrahydro-1H-carbazol-3-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1437794-63-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Urea, N,N′-bis(2,3,4,9-tetrahydro-1H-carbazol-3-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701218837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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